molecular formula C13H14N2O4S B4566135 N-1,3-benzodioxol-5-yl-2-(3-oxothiomorpholin-2-yl)acetamide

N-1,3-benzodioxol-5-yl-2-(3-oxothiomorpholin-2-yl)acetamide

Cat. No.: B4566135
M. Wt: 294.33 g/mol
InChI Key: MHOBEBLBYGELTK-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-2-(3-oxothiomorpholin-2-yl)acetamide is a complex organic compound that features a benzodioxole ring and a thiomorpholine moiety

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-(3-oxothiomorpholin-2-yl)acetamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential anticancer properties.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions and enzyme inhibition.

Preparation Methods

The synthesis of N-1,3-benzodioxol-5-yl-2-(3-oxothiomorpholin-2-yl)acetamide typically involves multi-step chemical processes. One common method includes the use of isosteric replacement, chiral pool synthesis, and cyclocondensation reactions. These methods allow for the precise construction of the compound’s intricate structure, ensuring the correct placement of functional groups.

Chemical Reactions Analysis

N-1,3-benzodioxol-5-yl-2-(3-oxothiomorpholin-2-yl)acetamide undergoes various chemical reactions, highlighting its reactivity and functional versatility. These reactions include:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Cyclization: The thiomorpholine moiety can participate in cyclization reactions, forming more complex ring systems.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-2-(3-oxothiomorpholin-2-yl)acetamide involves its interaction with microtubules. The compound modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure. This leads to mitotic blockade and subsequent cell apoptosis. The molecular targets include tubulin and other proteins involved in cell division.

Comparison with Similar Compounds

N-1,3-benzodioxol-5-yl-2-(3-oxothiomorpholin-2-yl)acetamide can be compared to other compounds with similar structural motifs:

    N-(1,3-benzodioxol-5-yl)-2-(2,3-dimethylphenoxy)acetamide: This compound shares the benzodioxole ring but differs in the substituents attached to the acetamide group.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds have been studied for their anticancer properties and share the benzodioxole ring with this compound.

The uniqueness of this compound lies in its combination of the benzodioxole ring and the thiomorpholine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-oxothiomorpholin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c16-12(6-11-13(17)14-3-4-20-11)15-8-1-2-9-10(5-8)19-7-18-9/h1-2,5,11H,3-4,6-7H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOBEBLBYGELTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(C(=O)N1)CC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.